methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Description
The compound methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid is a structurally complex molecule featuring:
- A piperidin-3-yl core linked to a carbamoyl-functionalized propyl chain with oxan-3-yl (tetrahydropyran) substitution, contributing to conformational rigidity and metabolic stability .
- A methyl carbamate moiety, which may influence solubility and pharmacokinetics.
- 2,2,2-Trifluoroacetic acid (TFA) as a counterion, commonly used to improve solubility in pharmaceutical salts .
This compound’s stereochemistry (R/S configurations) is critical for its biological activity, as evidenced by its inclusion in metabolite databases .
Properties
IUPAC Name |
methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYSVAEGXHOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClF3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid involves multiple steps, including the formation of methyl 2-((3-chlorophenyl)(1-(2-(methylamino)-3-(tetrahydro-2H-pyran-3-yl)propylcarbamoyl)piperidin-3-yl)methoxy)ethylcarbamate, followed by the addition of trifluoroacetate .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid primarily undergoes substitution reactions due to the presence of functional groups like amines and carbamates .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include methylamine, trifluoroacetic acid, and various organic solvents .
Major Products: : The major product formed from the reactions involving this compound is the trifluoroacetate salt of the compound, which is used in various scientific applications .
Scientific Research Applications
Potential Biological Activities
Research indicates that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activities, particularly:
-
Neurological Applications :
- Potential as a therapeutic agent for conditions such as depression or anxiety due to its interactions with neurotransmitter systems, specifically dopamine and serotonin receptors.
- The presence of multiple chiral centers suggests that stereoisomerism could influence its pharmacological properties significantly.
- Antitumor Activity :
- Antimicrobial Properties :
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine ring.
- Introduction of the chlorophenyl group.
- Addition of the carbamate functional group.
These synthesis methods require careful optimization to achieve high yields and purity levels. Furthermore, modifications to the structure can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl N-[2-(phenyl)ethyl]carbamate | Contains a phenyl group instead of chlorophenyl | Antimicrobial |
| Methyl N-[2-(4-fluorophenyl)ethyl]carbamate | Fluorine substitution enhances lipophilicity | Antitumor |
| N-(4-chlorophenyl)propanamide | Lacks piperidine but retains aromatic character | Analgesic properties |
These findings highlight the unique pharmacological properties conferred by the complex structure of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate compared to simpler analogs .
Mechanism of Action
Mechanism: : methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin system . This inhibition prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II, a potent vasoconstrictor .
Molecular Targets and Pathways: : The primary molecular target of this compound is renin. By inhibiting renin, it disrupts the renin-angiotensin pathway, leading to a decrease in blood pressure and reduced strain on the cardiovascular system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Carbamoyl Derivatives
(4aS)-1-[(3-Fluorophenyl)Methyl]-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]... (EP 4 374 877 A2)
- Structural Similarities : Contains a fluorophenyl group and piperidine-derived scaffold.
- Key Differences : Replaces oxan-3-yl with a trifluoromethyl furan group, increasing lipophilicity.
N-{1-[(6-Chloropyridin-3-yl)Carbonyl]Piperidin-4-yl}-2'-(Methoxymethyl)-3-(Trifluoromethyl)Biphenyl-4-Sulfonamide
Chlorophenyl-Containing Compounds
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
- Structural Similarities : Features a 3-chlorophenyl group and carboxamide linkage.
- Key Differences : Cyclopropane and tetrahydrofuran substituents instead of piperidine-oxan-3-yl, leading to use as a fungicide rather than a therapeutic agent .
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
Carbamate/Amide-Based Pharmaceuticals
6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide
- Structural Similarities : Fluorophenyl group and carboxamide linkage.
- Key Differences : Furopyridine core instead of piperidine, with pyrimidine cyclopropyl substitution, likely targeting kinases or oncogenic pathways .
2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
- Structural Similarities : Trifluoroethyl and carbamoyl groups.
Structural and Functional Implications
Physicochemical Properties
- Solubility: The TFA counterion enhances aqueous solubility compared to non-salt forms of analogs .
- Metabolic Stability : The oxan-3-yl group may reduce cytochrome P450-mediated metabolism relative to compounds with linear alkyl chains .
Biological Activity
Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many pharmacologically active compounds.
- Chlorophenyl Moiety : Enhances lipophilicity and may influence receptor interactions.
- Carbamate Functional Group : Known for its role in various biological activities.
The molecular formula is with a molecular weight of approximately 525.081 g/mol. The presence of multiple chiral centers suggests potential stereoisomerism, which can significantly affect biological interactions and pharmacodynamics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the piperidine core.
- Introduction of the chlorophenyl and carbamate groups.
- Final modification to incorporate trifluoroacetic acid for enhanced solubility.
This multi-step process requires optimization for yield and purity.
Pharmacological Potential
Preliminary studies indicate that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activity, particularly in:
- Neurological Disorders : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .
Cytotoxicity Studies
Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including:
- Myeloma
- Leukemia
- Natural Killer T-cell Lymphoma
Molecular docking studies have been utilized to predict the interactions of synthesized compounds with target proteins, indicating potential pathways for therapeutic action .
Case Studies and Research Findings
A recent study on piperidine derivatives highlighted their broad pharmacological applications, including:
- Anticancer Activity : Compounds similar to methyl N-[2-(phenyl)ethyl]carbamate have demonstrated significant anticancer properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl N-[2-(phenyl)ethyl]carbamate | Contains a phenyl group instead of chlorophenyl | Antimicrobial |
| Methyl N-[2-(4-fluorophenyl)ethyl]carbamate | Fluorine substitution enhances lipophilicity | Antitumor |
| N-(4-chlorophenyl)propanamide | Lacks piperidine but retains aromatic character | Analgesic properties |
This table illustrates the diversity of biological activities exhibited by structurally related compounds, emphasizing the potential of methyl N-[2-[(3-chlorophenyl)... as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
